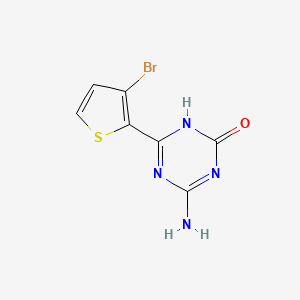

4-Amino-6-(3-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Description

Properties

Molecular Formula |

C7H5BrN4OS |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

4-amino-6-(3-bromothiophen-2-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C7H5BrN4OS/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |

InChI Key |

PLLSIJQMVBGIRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)C2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromothiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent. The reaction is typically carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Thiophene derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Amino-6-(3-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromothiophene moiety can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other triazine derivatives, differing primarily in substituents and heterocyclic attachments. Key analogs include:

Key Observations :

- Brominated vs.

- Aromatic vs. Heterocyclic Attachments: The 3-bromothiophene group may enhance π-stacking interactions in biological systems compared to non-aromatic substituents (e.g., morpholino groups in ) .

Physicochemical Properties

- Melting Points: Triazinones with bulky aromatic substituents (e.g., chromenone in 16dd) exhibit higher melting points (>250°C) due to crystallinity and intermolecular interactions. The target compound, with a smaller bromothiophene group, may have a lower melting point .

- Solubility: Amino groups and bromine atoms could improve solubility in polar solvents compared to fully substituted triazines (e.g., morpholino derivatives in ) .

Biological Activity

4-Amino-6-(3-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound characterized by a triazine ring structure, which includes an amino group and a bromothiophene moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular formula is CHBrNOS, with a molecular weight of 273.11 g/mol .

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor modulator . It likely interacts with specific biological targets by binding to their active sites, disrupting critical biochemical pathways. Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through enzyme inhibition. |

| Anti-inflammatory | May reduce inflammation by modulating inflammatory pathways. |

| Enzyme Inhibition | Binds to specific enzymes, affecting their activity and leading to therapeutic effects. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound demonstrated moderate to high activity against cancer cells such as TK-10 and HT-29 .

- Enzyme Interaction Studies : Binding assays reveal that the compound effectively binds to enzymes involved in cancer progression and inflammation. This interaction leads to a reduction in enzyme activity, which is crucial for the therapeutic effects observed in preliminary tests .

- Comparative Analysis with Similar Compounds : A comparative study with structurally similar compounds highlights the enhanced biological activity attributed to the bromine substitution in this compound. The presence of bromine increases lipophilicity and alters interaction profiles with biological targets compared to compounds lacking halogen substitutions.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In vivo Studies : To validate the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Derivatives Development : Synthesis of new derivatives to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.